molecular formula C20H17NO2S B2649194 2-(methylthio)-N-(2-phenoxyphenyl)benzamide CAS No. 838887-18-6

2-(methylthio)-N-(2-phenoxyphenyl)benzamide

Cat. No.: B2649194
CAS No.: 838887-18-6
M. Wt: 335.42
InChI Key: MTCGWXHSATVQCA-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(2-phenoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methylthio group attached to the benzene ring and a phenoxyphenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(2-phenoxyphenyl)benzamide typically involves the reaction of 2-phenoxybenzoic acid with methylthioaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(2-phenoxyphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(methylthio)-N-(2-phenoxyphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(2-phenoxyphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio and phenoxyphenyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(methylthio)benzamide: Lacks the phenoxyphenyl group, which may result in different biological activity.

    N-(2-phenoxyphenyl)benzamide: Lacks the methylthio group, which can affect its chemical reactivity and biological properties.

    2-(methylthio)-N-phenylbenzamide: Similar structure but without the phenoxy group, leading to different applications and properties.

Uniqueness

2-(methylthio)-N-(2-phenoxyphenyl)benzamide is unique due to the combination of the methylthio and phenoxyphenyl groups, which can confer distinct chemical and biological properties. This combination can enhance its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methylsulfanyl-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c1-24-19-14-8-5-11-16(19)20(22)21-17-12-6-7-13-18(17)23-15-9-3-2-4-10-15/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCGWXHSATVQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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